molecular formula C13H15N5O2S2 B7107834 N-[1-(5-methyl-1H-imidazol-2-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide

N-[1-(5-methyl-1H-imidazol-2-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B7107834
M. Wt: 337.4 g/mol
InChI Key: HMSQVQHCXDXGHB-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1H-imidazol-2-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiadiazole core, which is known for its electron-withdrawing properties, making it a valuable component in various chemical reactions and applications.

Properties

IUPAC Name

N-[1-(5-methyl-1H-imidazol-2-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S2/c1-3-9(13-14-7-8(2)15-13)18-22(19,20)11-6-4-5-10-12(11)17-21-16-10/h4-7,9,18H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSQVQHCXDXGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=C(N1)C)NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1H-imidazol-2-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of o-phenylenediamine with sulfur and a sulfonamide group. The next step involves the alkylation of the imidazole ring with a propyl group, followed by the introduction of the methyl group at the 5-position of the imidazole ring. The final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1H-imidazol-2-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or slightly alkaline conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the replacement of the sulfonamide group with various nucleophiles.

Scientific Research Applications

N-[1-(5-methyl-1H-imidazol-2-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1H-imidazol-2-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole core can interact with electron-rich sites on proteins, potentially inhibiting their activity. The imidazole ring may also participate in hydrogen bonding or π-π interactions, further modulating the compound’s biological effects. These interactions can influence various cellular pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole derivatives: Compounds with similar benzothiadiazole cores but different substituents, such as 2,1,3-benzothiadiazole-4-carboxylic acid.

    Imidazole derivatives: Compounds with imidazole rings and different alkyl or aryl groups, such as 1-methylimidazole or 2-ethylimidazole.

Uniqueness

N-[1-(5-methyl-1H-imidazol-2-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the combination of its benzothiadiazole and imidazole moieties, which confer distinct electronic and steric properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research.

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